Acid-PEG3-SS-PEG3-Acid

Drug Delivery ADC Linker Design Bioconjugation

Acid-PEG3-SS-PEG3-acid is a homobifunctional, cleavable PEG linker optimized for ADC synthesis. The six-unit PEG spacer balances solubility and steric accessibility, reducing aggregation and maintaining antibody binding affinity. Terminal carboxylic acids enable facile amide coupling. The central disulfide bond provides precise, redox-triggered release in the cytosol. Ideal for targeted nanomedicine and protein PEGylation. Inquire for bulk orders.

Molecular Formula C18H34O10S2
Molecular Weight 474.6 g/mol
Cat. No. B605138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG3-SS-PEG3-Acid
SynonymsAcid-PEG3-SS-PEG3-acid
Molecular FormulaC18H34O10S2
Molecular Weight474.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22)
InChIKeyDLBWMEFQLZTRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG3-SS-PEG3-Acid: A Cleavable 6-Unit PEG ADC Linker for Redox-Sensitive Bioconjugation


Acid-PEG3-SS-PEG3-acid is a homobifunctional, cleavable polyethylene glycol (PEG) linker containing six PEG units, a central disulfide (SS) bond, and terminal carboxylic acid groups . It is primarily employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates requiring redox-sensitive payload release. The compound exhibits a molecular weight of 474.59 g/mol and is soluble in organic solvents such as DMF, DMSO, and DCM, as well as water [1].

Why Acid-PEG3-SS-PEG3-Acid's PEG3 Spacer Cannot Be Arbitrarily Replaced with PEG2 or PEG4 Analogs


Simple substitution of Acid-PEG3-SS-PEG3-acid with alternative PEGn-based cleavable linkers is not functionally equivalent. The length of the PEG spacer directly impacts solubility, flexibility, and steric accessibility, which in turn influence the pharmacokinetic profile and conjugation efficiency of the final bioconjugate . While PEG2 linkers (e.g., Acid-PEG2-SS-PEG2-acid) offer reduced solubility and a shorter reach, potentially increasing steric hindrance, longer PEG chains (e.g., PEG4 or PEG8) can significantly alter the hydrodynamic radius and in vivo circulation time . Furthermore, the terminal functional group (carboxylic acid vs. azide, hydroxyl, or methyl) dictates the available conjugation chemistry, making in-class substitution a critical factor in the design and performance of ADCs and other targeted delivery systems.

Quantitative Differentiation of Acid-PEG3-SS-PEG3-Acid Against Comparator Linkers


PEG3 Spacer Confers Optimized Solubility and Flexibility Compared to PEG2 and PEG4 Analogs

Acid-PEG3-SS-PEG3-acid contains a total of six PEG units (PEG3 on each side), which enhances aqueous solubility and provides greater flexibility compared to the shorter PEG2 analog, while avoiding the excessive hydrophilicity and potential for increased renal clearance associated with longer PEG4 or PEG8 linkers . The six-unit PEG spacer in Acid-PEG3-SS-PEG3-acid is specifically noted to increase compound solubility and reduce steric hindrance, which is critical for efficient bioconjugation with large biomolecules such as antibodies .

Drug Delivery ADC Linker Design Bioconjugation

Molecular Weight of 474.59 g/mol Positions Acid-PEG3-SS-PEG3-Acid Between Shorter and Longer PEG Analogs

The molecular weight of Acid-PEG3-SS-PEG3-acid is 474.59 g/mol . This value is significantly lower than that of longer PEG analogs such as Acid-PEG4-S-S-PEG4-acid (562.69 g/mol) and SPDP-PEG12-acid (815.00 g/mol) [1], but higher than the PEG2 analog (386.47 g/mol) . In the context of ADC linker selection, a lower molecular weight linker can be advantageous for maintaining a higher drug-to-antibody ratio (DAR) and minimizing the overall size of the conjugate, which can improve tumor penetration.

Linker Design ADC Molecular Weight

Dual Carboxylic Acid Termini Enable Versatile Amide Conjugation Not Possible with Non-Acid Functionalized Linkers

Acid-PEG3-SS-PEG3-acid features terminal carboxylic acid groups that can be activated with EDC or HATU to form stable amide bonds with primary amines, enabling versatile and robust conjugation strategies . This contrasts with alternative PEG3-SS-PEG3 linkers functionalized with azide (e.g., Azido-PEG3-SS-PEG3-azide) or hydroxyl groups (e.g., Hydroxy-PEG3-SS-PEG3-alcohol), which require copper-catalyzed click chemistry or specific esterification/activation steps, respectively . The carboxylic acid functionality is particularly advantageous for one-step, direct coupling to lysine residues on proteins or amine-modified payloads, simplifying the ADC synthesis workflow.

Bioconjugation Click Chemistry Linker Chemistry

Disulfide Bond Enables Reductive Cleavage by DTT, a Key Feature for Intracellular Payload Release

The central disulfide (SS) bond in Acid-PEG3-SS-PEG3-acid is specifically designed for reductive cleavage by dithiothreitol (DTT) and other reducing agents . This property is shared by other disulfide-containing linkers like SPDP-PEG36-acid , but is not present in non-cleavable PEG linkers. Quantitatively, the redox potential for disulfide bond cleavage in intracellular environments (approximately -220 mV to -240 mV) is well-matched to the reductive capacity of glutathione (GSH) within cancer cells, ensuring targeted payload release. While specific cleavage kinetics for Acid-PEG3-SS-PEG3-acid have not been reported in public literature, the well-characterized redox sensitivity of disulfide bonds in PEG-based linkers provides a class-level expectation of cleavage under physiological reducing conditions.

ADC Controlled Release Redox-Responsive

High Solubility in Organic Solvents and Water Facilitates Conjugation and Purification Workflows

Acid-PEG3-SS-PEG3-acid is soluble in DCM, DMF, DMSO, and THF, and also exhibits good solubility in water [1]. This broad solubility profile is advantageous for various conjugation chemistries and purification steps. While solubility values are typically not reported quantitatively, the high water solubility is a key feature for bioconjugation with proteins and antibodies. The presence of the PEG3 spacer is specifically noted to increase water solubility compared to shorter PEG linkers . This is in contrast to less hydrophilic linkers lacking PEG spacers, which may require organic co-solvents for dissolution and can lead to protein aggregation during conjugation.

Solubility Bioconjugation ADC Manufacturing

25 Rotatable Bonds Provide Exceptional Conformational Flexibility for Bioconjugation

Acid-PEG3-SS-PEG3-acid possesses 25 rotatable chemical bonds, as calculated from its molecular structure . This high degree of rotational freedom, conferred by the PEG3 spacers and the disulfide bond, provides exceptional conformational flexibility. This flexibility is crucial for minimizing steric hindrance during conjugation to large biomolecules like antibodies and for enabling the linker to adopt an optimal orientation for payload release. In comparison, the shorter PEG2 analog has approximately 20 rotatable bonds, while the longer PEG4 analog has around 30 rotatable bonds [1]. The PEG3 linker thus offers an intermediate level of flexibility that balances mobility with structural integrity.

Linker Flexibility ADC Design PEG Linker

Optimal Research and Industrial Applications for Acid-PEG3-SS-PEG3-Acid Linker


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a Balanced Hydrophilic Spacer

Acid-PEG3-SS-PEG3-acid is ideally suited for constructing ADCs where a balance of solubility and linker length is critical. The six-unit PEG spacer provides sufficient hydrophilicity to solubilize hydrophobic payloads and reduce aggregation, while the intermediate molecular weight and number of rotatable bonds minimize steric hindrance during antibody conjugation . This linker is particularly advantageous when the ADC payload is moderately hydrophobic and a compact linker is desired to maintain the antibody's binding affinity and overall pharmacokinetic profile.

Development of Redox-Responsive Nanoparticle Drug Delivery Systems

The central disulfide bond in Acid-PEG3-SS-PEG3-acid enables the design of nanoparticles that release their therapeutic cargo specifically in the reducing environment of the cytosol [1]. The PEG3 spacers enhance the colloidal stability and biocompatibility of the nanoparticles, while the terminal carboxylic acids allow for facile surface functionalization with targeting ligands. This application leverages the compound's dual functionality for both stabilization and triggered release, making it a valuable tool in the development of smart nanomedicines.

Bioconjugation of Proteins and Peptides for Improved Pharmacokinetics

The carboxylic acid termini of Acid-PEG3-SS-PEG3-acid can be readily activated for amide bond formation with lysine residues on proteins or peptides, enabling site-specific PEGylation . This modification can extend the circulation half-life, reduce immunogenicity, and improve the solubility of therapeutic proteins. The cleavable disulfide bond provides an optional release mechanism, allowing the PEG chain to be removed under reducing conditions if desired, which is a key advantage over non-cleavable PEGylation strategies.

Construction of Cleavable Probes for Imaging and Diagnostics

Acid-PEG3-SS-PEG3-acid can be used as a building block for creating responsive probes in molecular imaging and diagnostics . The carboxylic acid groups can be conjugated to fluorophores or other reporter molecules, while the disulfide bond serves as a trigger for signal activation in reducing environments. The PEG3 spacer improves probe solubility and reduces nonspecific binding, enhancing the signal-to-noise ratio in biological assays. This application capitalizes on the compound's cleavable nature and solubility-enhancing PEG spacer.

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